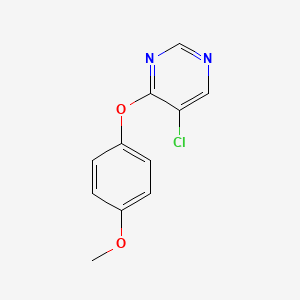

5-Chloro-4-(4-methoxyphenoxy)pyrimidine

CAS No.:

Cat. No.: VC15943744

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2 |

|---|---|

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | 5-chloro-4-(4-methoxyphenoxy)pyrimidine |

| Standard InChI | InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-10(12)6-13-7-14-11/h2-7H,1H3 |

| Standard InChI Key | CWZLJIPWOBIRNB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=NC=NC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-chloro-4-(4-methoxyphenoxy)pyrimidine features a pyrimidine ring substituted at the 4-position with a 4-methoxyphenoxy group and at the 5-position with chlorine. The methoxy group on the phenyl ring introduces electron-donating effects, influencing the compound’s reactivity in nucleophilic substitution reactions . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1823266-89-2 | |

| Molecular Formula | ||

| Molecular Weight | 236.65 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | Cool, dry environment |

The compound’s stability under ambient conditions makes it suitable for long-term storage, though exposure to moisture or extreme temperatures should be avoided . Spectral data (e.g., -NMR, -NMR) for analogous pyrimidine derivatives suggest characteristic peaks for aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-chloro-4-(4-methoxyphenoxy)pyrimidine typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine scaffold. A plausible route involves:

-

Chlorination: Introduction of chlorine at the 5-position of 4-hydroxypyrimidine using phosphorus oxychloride () .

-

Etherification: Reaction of 5-chloro-4-hydroxypyrimidine with 4-methoxyphenol in the presence of a base (e.g., ) to form the phenoxy linkage .

This method mirrors strategies used for analogous compounds, such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, where ethoxy groups are introduced via SNAr . Yield optimization often requires careful control of reaction temperature (20–80°C) and stoichiometric ratios .

Analytical Characterization

Industrial batches (≥95% purity) are validated using high-performance liquid chromatography (HPLC) and mass spectrometry . For example, electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 236.65, consistent with the molecular weight . Thermal analysis (e.g., differential scanning calorimetry) could further confirm melting points and decomposition thresholds.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound is intended solely for research purposes, with strict prohibitions against use in food, cosmetics, or pharmaceuticals . Material Safety Data Sheets (MSDS) emphasize adequate ventilation and avoidance of direct contact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume